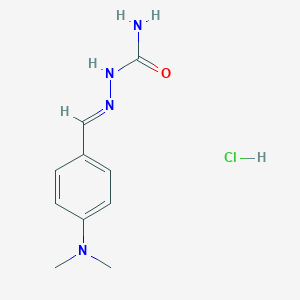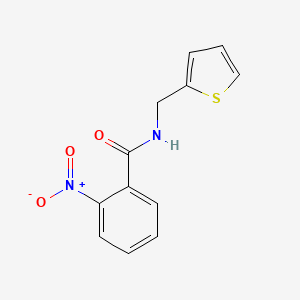
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride, also known as DMBASH, is a chemical compound that has been widely used in scientific research. This compound is a semicarbazone derivative of 4-(dimethylamino)benzaldehyde, which is a common reagent used in organic chemistry. DMBASH has been shown to possess several interesting properties, including anti-cancer activity, anti-inflammatory effects, and potential use as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride is not fully understood, but it is thought to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to activate the p38 MAPK pathway, which is involved in apoptosis and stress responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes that cleave proteins and lead to cell death. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix. In macrophages and microglia, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-kappaB pathway. This compound also binds specifically to beta-amyloid plaques in the brain, which could potentially be used for imaging or targeted drug delivery.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of this compound for beta-amyloid plaques in vivo. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. These derivatives could potentially be used as anti-cancer or anti-inflammatory drugs. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and inflammation.
Synthesis Methods
The synthesis of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride involves the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then purified by recrystallization in ethanol. The yield of this compound is typically around 70-80%, and the purity can be confirmed by melting point determination and spectroscopic analysis.
Scientific Research Applications
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In addition, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This compound has also been explored as a potential diagnostic tool for Alzheimer's disease. It has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and could potentially be used for imaging or targeted drug delivery.
properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15;/h3-7H,1-2H3,(H3,11,13,15);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAKKOQAYTWAL-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)


![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
